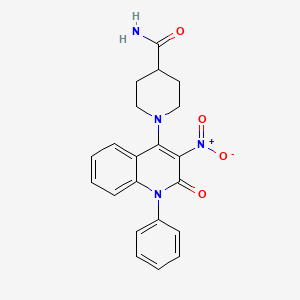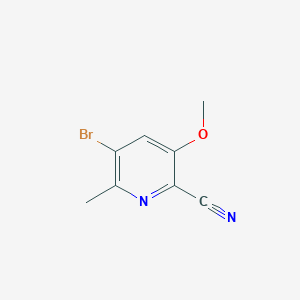![molecular formula C21H25N5O2 B2503046 1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895021-29-1](/img/structure/B2503046.png)
1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system. This class of compounds has been extensively studied due to their biological activities, particularly as adenosine deaminase inhibitors and adenosine receptor antagonists. These compounds have shown potential in treating various conditions, including inflammation and cancer, and have been used as ligands for neuroinflammatory processes .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the formation of the core pyrazolo[3,4-d]pyrimidin-4-one ring followed by various functionalization reactions. For instance, the synthesis of related compounds has been achieved through palladium-catalyzed C-C coupling reactions and by reactions with reagents containing a primary amino group . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, which can be substituted at various positions to modulate the compound's biological activity. Docking simulations have been used to understand the interaction of these molecules with their biological targets, such as adenosine deaminase, and to guide the design of novel inhibitors .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is influenced by the substituents on the core ring. These compounds can undergo further chemical transformations, such as the formation of complexes with phenols through intermolecular hydrogen bonding . Additionally, they can be used as intermediates for the synthesis of more complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are determined by their molecular structure. For example, the introduction of substituents can affect the solubility and stability of these compounds. Some derivatives have been shown to be stable at high temperatures, which is advantageous for their potential use in pharmaceutical formulations . The electronic properties of the substituents can also influence the binding affinity to biological targets, as seen in the structure-activity relationships of adenosine receptor antagonists .
科学的研究の応用
Antimicrobial and Anticancer Applications
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4-one show promising antimicrobial and anticancer properties. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These compounds exhibited higher anticancer activity compared to reference drugs like doxorubicin in some cases, highlighting their potential in developing new therapeutic agents (H. Hafez et al., 2016). Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anti-5-lipoxygenase activities, further underscoring their therapeutic potential (A. Rahmouni et al., 2016).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives and their analogs have been extensively studied. For instance, the synthesis of new pyrazolo[1,5-a]pyrimidines and their use in the preparation of tetraheterocyclic systems have been reported. These studies not only expand the chemical space of these compounds but also explore their potential applications in various domains (F. El-Essawy, 2010).
Biological Evaluation and Therapeutic Potential
Several studies have focused on the biological evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their therapeutic potential. This includes the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. These compounds have been characterized and assessed for their biological activities, providing valuable insights into their pharmacological profiles (A. Rahmouni et al., 2014).
Antitumor Activities
The antitumor activities of pyrazolo[3,4-d]pyrimidin-4-one derivatives have been extensively investigated. Research has shown that some of these compounds exhibit significant inhibitory activity against cancer cell lines, such as MCF-7 human breast adenocarcinoma cells. This suggests their potential use in the development of new anticancer therapies (Khaled R. A. Abdellatif et al., 2014).
将来の方向性
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-7-9-24(10-8-14)19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)18-6-4-5-15(2)16(18)3/h4-6,11,13-14H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNIEYZSFCITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)
![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

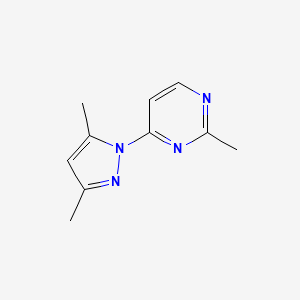
![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)

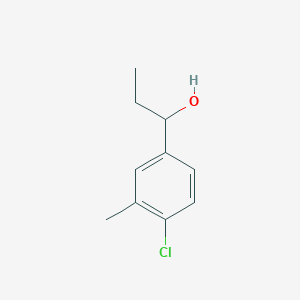
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)
![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)
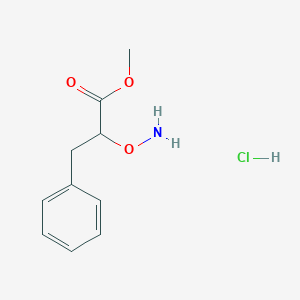
![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)
